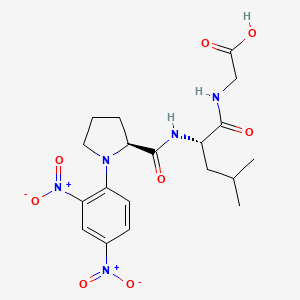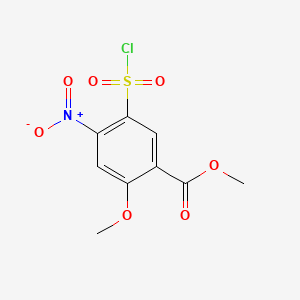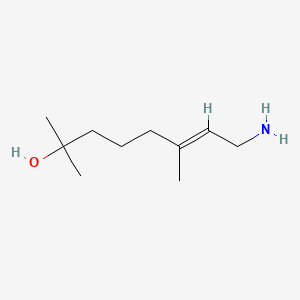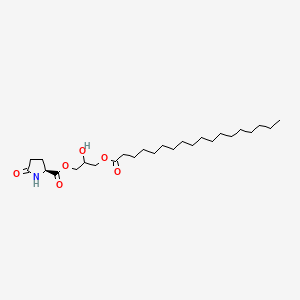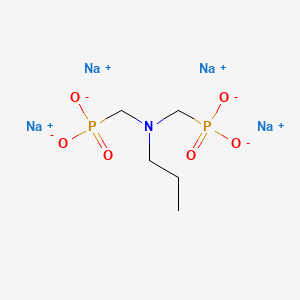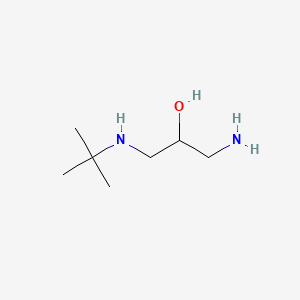
1-Amino-3-((1,1-dimethylethyl)amino)propan-2-ol
Vue d'ensemble
Description
1-AMINO-3-[(1,1-DIMETHYLETHYL)AMINO]PROPAN-2-OL est un composé chimique de formule moléculaire C7H18N2O. Il est connu pour ses applications dans divers domaines, notamment la chimie, la biologie, la médecine et l'industrie. Ce composé contient à la fois des groupes fonctionnels amino et hydroxyle, ce qui le rend polyvalent dans les réactions chimiques et les applications .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : 1-AMINO-3-[(1,1-DIMETHYLETHYL)AMINO]PROPAN-2-OL peut être synthétisé selon plusieurs méthodes. Une voie de synthèse courante implique la réaction du 3-diméthylamino-1-propanol avec la tert-butylamine dans des conditions contrôlées. La réaction nécessite généralement un solvant tel que le toluène et est réalisée à des températures élevées pour assurer une conversion complète .
Méthodes de production industrielle : Dans les milieux industriels, la production de 1-AMINO-3-[(1,1-DIMETHYLETHYL)AMINO]PROPAN-2-OL implique souvent des réacteurs à grande échelle et des conditions de réaction optimisées pour maximiser le rendement et la pureté. L'utilisation de catalyseurs et de systèmes à écoulement continu peut améliorer l'efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions : 1-AMINO-3-[(1,1-DIMETHYLETHYL)AMINO]PROPAN-2-OL subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former les composés carbonylés correspondants.
Réduction : Le groupe amino peut être réduit pour former des amines secondaires ou tertiaires.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont fréquemment utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés dans les réactions de substitution.
Principaux produits formés :
Oxydation : Formation de cétones ou d'aldéhydes.
Réduction : Formation d'amines secondaires ou tertiaires.
Substitution : Formation de divers dérivés substitués en fonction des réactifs utilisés.
Applications de la recherche scientifique
1-AMINO-3-[(1,1-DIMETHYLETHYL)AMINO]PROPAN-2-OL a un large éventail d'applications dans la recherche scientifique :
Mécanisme d'action
Le mécanisme d'action de 1-AMINO-3-[(1,1-DIMETHYLETHYL)AMINO]PROPAN-2-OL implique son interaction avec des cibles moléculaires par le biais de ses groupes amino et hydroxyle. Ces groupes fonctionnels permettent au composé de former des liaisons hydrogène et de participer à diverses réactions chimiques, influençant les voies métaboliques et les processus biologiques .
Composés similaires :
1-AMINO-3-[(1,1-DIMETHYLETHYL)(PHENYLMETHYL)AMINO]PROPAN-2-OL : Structure similaire mais avec un groupe phénylméthyle, conduisant à des propriétés chimiques et des applications différentes.
1-[BIS[3-(DIMETHYLAMINO)PROPYL]AMINO]-2-PROPANOL : Contient des groupes diméthylamino supplémentaires, ce qui le rend plus réactif dans certaines réactions chimiques.
Unicité : 1-AMINO-3-[(1,1-DIMETHYLETHYL)AMINO]PROPAN-2-OL est unique en raison de sa combinaison spécifique de groupes amino et hydroxyle, qui offre un équilibre entre réactivité et stabilité. Cela le rend approprié pour un large éventail d'applications dans différents domaines .
Applications De Recherche Scientifique
1-AMINO-3-[(1,1-DIMETHYLETHYL)AMINO]PROPAN-2-OL has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-AMINO-3-[(1,1-DIMETHYLETHYL)AMINO]PROPAN-2-OL involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups enable the compound to form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and processes .
Comparaison Avec Des Composés Similaires
1-AMINO-3-[(1,1-DIMETHYLETHYL)(PHENYLMETHYL)AMINO]PROPAN-2-OL: Similar structure but with a phenylmethyl group, leading to different chemical properties and applications.
1-[BIS[3-(DIMETHYLAMINO)PROPYL]AMINO]-2-PROPANOL: Contains additional dimethylamino groups, making it more reactive in certain chemical reactions.
Uniqueness: 1-AMINO-3-[(1,1-DIMETHYLETHYL)AMINO]PROPAN-2-OL is unique due to its specific combination of amino and hydroxyl groups, which provide a balance of reactivity and stability. This makes it suitable for a wide range of applications in different fields .
Propriétés
IUPAC Name |
1-amino-3-(tert-butylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O/c1-7(2,3)9-5-6(10)4-8/h6,9-10H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPBHEMSRLPBRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(CN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964692 | |
| Record name | 1-Amino-3-(tert-butylamino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50456-56-9 | |
| Record name | 1-Amino-3-[(1,1-dimethylethyl)amino]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50456-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-3-((1,1-dimethylethyl)amino)propan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050456569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-3-(tert-butylamino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-3-[(1,1-dimethylethyl)amino]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




